REACTION_CXSMILES
|
I[C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH:13]([Mg]Cl)([CH3:15])[CH3:14].C(Br)C=C.C([Cu])#N>C1COCC1>[CH2:8]([O:7][C:5](=[O:6])[C:4]1[CH:10]=[CH:11][CH:12]=[C:2]([CH2:15][CH:13]=[CH2:14])[CH:3]=1)[CH3:9]
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Name
|
|
Quantity
|
2.434 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C(=O)OCC)C=CC1
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Name
|
|
Quantity
|
4.8 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
40 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
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C(C=C)Br
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Name
|
CuCN
|
Quantity
|
79 mg
|
Type
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reactant
|
Smiles
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C(#N)[Cu]
|
Type
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CUSTOM
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Details
|
The reaction was stirred for 1 h
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was quenched by addition of 50 mL saturated NH4Cl solution
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Type
|
ADDITION
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Details
|
Water (30 mL) was added
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Type
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EXTRACTION
|
Details
|
the resulting mixture was extracted with ethyl acetate (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined ethyl acetate solution was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel (5% ethyl acetate/hexanes→10%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CC(=CC=C1)CC=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.145 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |